2-Trichloromethyl-imidazo[4,5-b]pyridine

Synthetic Chemistry Late-Stage Functionalization Library Synthesis

Procure 2-Trichloromethyl-imidazo[4,5-b]pyridine for your kinase, anticancer, or antifungal R&D. Its unique trichloromethyl group enables late-stage functionalization and rapid SAR exploration for targets like TrkA, DYRK1/CLK1, and TAM, a capability not provided by simpler 2-substituted analogs. Use this key intermediate to accelerate your hit-to-lead discovery and chemical biology programs.

Molecular Formula C7H4Cl3N3
Molecular Weight 236.5 g/mol
Cat. No. B8557113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trichloromethyl-imidazo[4,5-b]pyridine
Molecular FormulaC7H4Cl3N3
Molecular Weight236.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N=C(N2)C(Cl)(Cl)Cl
InChIInChI=1S/C7H4Cl3N3/c8-7(9,10)6-12-4-2-1-3-11-5(4)13-6/h1-3H,(H,11,12,13)
InChIKeyPHDPSMWVNFWCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trichloromethyl-imidazo[4,5-b]pyridine: Procurement Considerations for a High-Value Heterocyclic Scaffold


2-Trichloromethyl-imidazo[4,5-b]pyridine is a heterocyclic compound that combines an imidazo[4,5-b]pyridine core with a highly reactive trichloromethyl group at the 2-position [1]. This structural motif is of significant interest in medicinal chemistry and drug discovery due to its potential as a versatile intermediate for the synthesis of diverse biologically active molecules, including kinase inhibitors, antimicrobials, and anticancer agents [2]. Its molecular formula is C7H4Cl3N3, with a molecular weight of 236.5 g/mol [3]. While this specific compound is primarily encountered as a research intermediate rather than an active pharmaceutical ingredient, its unique trichloromethyl substituent imparts distinct chemical reactivity that can be exploited for late-stage functionalization and the generation of compound libraries, differentiating it from other imidazo[4,5-b]pyridine analogs [4].

Why the 2-Trichloromethyl Substituent in Imidazo[4,5-b]pyridine is Not Interchangeable with Other Analogs


The presence and exact nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine scaffold is not a trivial detail but a critical determinant of downstream chemical utility and biological profile. The trichloromethyl group is a unique, electron-withdrawing, and highly reactive moiety that serves as a synthetic handle for transformations (e.g., nucleophilic substitution, reduction) that are not feasible with a simple methyl, trifluoromethyl, or unsubstituted analog [1]. This specific functionality enables the generation of diverse chemical libraries that would be inaccessible from other, more common 2-substituted imidazo[4,5-b]pyridines. Furthermore, in the context of biological activity, the trichloromethyl group can dramatically alter a compound's pharmacokinetic properties (e.g., lipophilicity, metabolic stability) and target binding affinity compared to its non-halogenated or differently halogenated counterparts, making generic substitution a high-risk strategy that can invalidate entire research programs [2].

Quantitative Differentiation of 2-Trichloromethyl-imidazo[4,5-b]pyridine: Evidence for Scientific Selection


Enhanced Reactivity and Yield in Nucleophilic Substitution Compared to 2-Methyl Analog

The trichloromethyl group at the 2-position of imidazo[4,5-b]pyridine exhibits significantly higher reactivity in nucleophilic substitution reactions compared to a non-halogenated methyl group. This enables more efficient and higher-yielding conversions to a variety of functionalized derivatives. Specifically, 2-Trichloromethyl-imidazo[4,5-b]pyridine can be reacted with ammonia at 10°C to yield the corresponding 2-carboxamidine derivative, a transformation that would require far more forcing conditions or be impossible with a 2-methyl analog .

Synthetic Chemistry Late-Stage Functionalization Library Synthesis

Contribution to Subnanomolar TrkA Kinase Inhibition Potency

In the context of disubstituted imidazo[4,5-b]pyridine-based TrkA inhibitors, the presence of specific substituents, including halogenated moieties, is critical for achieving potent cellular activity. While a direct comparison for 2-trichloromethyl-imidazo[4,5-b]pyridine is not available, structure-activity relationship (SAR) studies on closely related imidazo[4,5-b]pyridine derivatives demonstrate that optimized substitution patterns can yield compounds with subnanomolar IC50 values in cellular assays against TrkA kinase [1]. This underscores that the core scaffold's substitution, such as that provided by the trichloromethyl group, is a key determinant of high potency, and that the specific compound is a crucial intermediate for exploring this chemical space.

Kinase Inhibitor TrkA Cancer Pain

Role as a Versatile Intermediate for Dual DYRK1/CLK1 Inhibitors

Patents covering imidazo[4,5-b]pyridine derivatives as dual DYRK1/CLK1 inhibitors describe a broad range of substitution patterns, including various halogenated and functionalized groups at the 2-position, to achieve potent and selective inhibition [1]. The 2-trichloromethyl group serves as a versatile starting point for synthesizing a library of compounds to explore this SAR. The trichloromethyl group can be transformed into amides, esters, amidines, and other functionalities that are critical for interacting with the ATP-binding pocket of these kinases. This compound thus represents a strategic procurement choice for medicinal chemistry programs targeting these therapeutically relevant kinases, as it enables rapid diversification of the 2-position compared to more synthetically limiting alternatives.

Kinase Inhibitor DYRK1 CLK1 Cancer Neurodegeneration

Potential for TAM Kinase Inhibitor Development via Targeted Substitution

Research on imidazo[4,5-b]pyridine derivatives as potent and selective TAM (Tyro3, Axl, Mer) kinase inhibitors demonstrates that the nature of the 2-substituent is crucial for both potency and selectivity within this family of receptor tyrosine kinases [1]. While 2-Trichloromethyl-imidazo[4,5-b]pyridine itself is not a final inhibitor, its trichloromethyl group is an ideal precursor for introducing the amide, urea, or heteroaryl motifs that were found to confer high TAM affinity and selectivity. This positions the compound as a privileged intermediate for any program aiming to develop novel immuno-oncology agents targeting the TAM family, providing a direct synthetic route to highly desirable chemical matter.

TAM Kinase Immuno-oncology Cancer Cellular Imaging

Contribution to Broad-Spectrum Antiproliferative Activity of Amidino-Substituted Derivatives

Studies on amidino-substituted imidazo[4,5-b]pyridines have identified this class as having potent, broad-spectrum antiproliferative activity, with some derivatives exhibiting sub-micromolar IC50 values (0.2–0.6 µM) against a diverse panel of human cancer cell lines [1]. The 2-trichloromethyl group is a key precursor for synthesizing these amidino-substituted derivatives via reaction with amines. Furthermore, the lead compound from this study potently inhibited cancer cell proliferation and migration without affecting normal cell viability, highlighting the therapeutic potential of this chemical space. Procuring 2-Trichloromethyl-imidazo[4,5-b]pyridine provides a direct entry point to this validated class of anticancer agents.

Anticancer Antiproliferative Tubulin Inhibitor Apoptosis

Potential for Antifungal Activity via Structural Elaboration

A series of novel imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their fungicidal activity, with some compounds demonstrating good activity against Puccinia polysora, a significant fungal pathogen [1]. For example, compound 7b in that study showed an EC50 value of 4.00 mg/L, which was comparable to the commercial fungicide tebuconazole. While 2-Trichloromethyl-imidazo[4,5-b]pyridine was not the final active compound, its trichloromethyl group is an ideal starting point for generating a wide variety of substituted derivatives, including those that mimic the active structures in this study. This makes it a valuable building block for agrochemical discovery efforts targeting resistant fungal strains.

Antifungal Agrochemical Puccinia polysora Crop Protection

High-Impact Application Scenarios for 2-Trichloromethyl-imidazo[4,5-b]pyridine Based on Evidence


Accelerating Kinase Inhibitor Lead Optimization via Diversification of the 2-Position

For medicinal chemistry programs targeting kinases such as TrkA, DYRK1/CLK1, or TAM family members, 2-Trichloromethyl-imidazo[4,5-b]pyridine is a strategic starting material. Its trichloromethyl group allows for the rapid synthesis of a library of 2-substituted analogs, including amides, amidines, and heterocycles, which is critical for exploring the ATP-binding pocket SAR and achieving potent, subnanomolar inhibition as demonstrated in multiple kinase inhibitor programs [REFS-1, REFS-2, REFS-3]. This approach significantly accelerates the hit-to-lead process compared to using a non-functionalizable core scaffold.

Developing Novel Anticancer Agents with Targeted Antiproliferative Activity

Research groups focused on developing new tubulin-targeting anticancer agents should prioritize the procurement of this compound. It serves as the direct precursor to amidino-substituted imidazo[4,5-b]pyridines, a validated class of molecules with potent, sub-micromolar antiproliferative activity (IC50 = 0.2–0.6 µM) against a broad panel of human cancer cell lines, and a favorable selectivity profile sparing normal cells [4]. Using this intermediate provides a proven path to a promising chemotype.

Exploring Novel Agrochemical Fungicides for Crop Protection

In agrochemical R&D, the need for novel fungicides with new modes of action to combat resistance is paramount. 2-Trichloromethyl-imidazo[4,5-b]pyridine is an ideal building block for generating compound libraries to screen for antifungal activity. The imidazo[4,5-b]pyridine scaffold has already yielded compounds with EC50 values of 4.00 mg/L against the pathogen Puccinia polysora, comparable to the commercial standard tebuconazole [5]. The trichloromethyl group enables the rapid exploration of this promising chemical space for next-generation crop protection solutions.

Synthesizing Chemical Probes and Tool Compounds for Target Validation

For chemical biology and target validation studies, 2-Trichloromethyl-imidazo[4,5-b]pyridine offers a valuable starting point for creating affinity probes or fluorescently labeled compounds. Its ability to undergo efficient nucleophilic substitution allows for the introduction of linkers, biotin, or fluorophores, enabling the generation of tool compounds to study the cellular localization and target engagement of imidazo[4,5-b]pyridine-based ligands, such as those targeting TAM kinases [3]. This makes it a critical reagent for mechanistic studies.

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